N-((2-Phenylthiazol-5-yl)methyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWANRJXKVKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 2 Phenylthiazol 5 Yl Methyl Ethanamine and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, N-((2-Phenylthiazol-5-yl)methyl)ethanamine, reveals two primary disconnections. The most evident disconnection is the carbon-nitrogen (C-N) bond of the side chain, a standard approach in amine synthesis. This leads back to ethylamine (B1201723) and a reactive intermediate such as 2-phenyl-5-(halomethyl)thiazole or, more commonly, 2-phenylthiazole-5-carbaldehyde. The latter is a particularly valuable precursor as it allows for the introduction of the amine via reductive amination.
A second disconnection breaks the thiazole (B1198619) ring into its fundamental building blocks. Following the logic of the well-established Hantzsch thiazole synthesis, the 2-phenylthiazole (B155284) core can be disconnected into thiobenzamide (B147508) and a three-carbon electrophilic synthon, such as a 3-halo-2-oxopropanal derivative or an equivalent.
Therefore, the key precursors identified through this analysis are:
For the side chain introduction: 2-Phenylthiazole-5-carbaldehyde or a (5-(halomethyl)-2-phenylthiazole) derivative, and ethylamine.
For the thiazole core synthesis: Thiobenzamide and an appropriate α-halocarbonyl compound.
A representative retrosynthetic pathway for this compound.Direct Synthesis Routes to the 2-Phenylthiazole Core
The formation of the 2-phenylthiazole nucleus is the foundational stage of the synthesis. Several robust methods have been developed for constructing the thiazole ring, with the Hantzsch synthesis and related cyclo-condensations being the most prominent.
Hantzsch Thiazole Synthesis Approaches
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. sigmaaldrich.com The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. sigmaaldrich.comacs.org For the synthesis of the 2-phenylthiazole core, thiobenzamide is reacted with an appropriate α-halocarbonyl. The specific carbonyl compound used determines the substitution pattern at the C-4 and C-5 positions of the resulting thiazole. For instance, reacting thiobenzamide with ethyl 2-chloroacetoacetate yields ethyl 2-phenylthiazole-4-carboxylate.
Modern iterations of the Hantzsch synthesis often employ alternative energy sources to improve efficiency. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. chemistrysteps.com Furthermore, performing the synthesis in a heated microreactor system allows for precise control over reaction conditions and can lead to high conversion rates. nih.gov
Table 1: Examples of Hantzsch Synthesis for 2-Phenylthiazole Analogues
| α-Halocarbonyl Compound | Thio-Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthiourea | Methanol (B129727), Microwave, 90 °C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 95% | chemistrysteps.com |
| α-Bromoacetophenones | Thiourea (B124793) | Ethanol (B145695), Reflux, 2 h | Phenylthiazol-2-amines | Not specified | researchgate.net |
| Ethyl 3-bromo-2-oxobutyrate | Thiobenzamide | Cyclization conditions | Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Not specified | acs.org |
Cyclo-condensation Reactions
Beyond the classic Hantzsch model, other cyclo-condensation strategies are available for constructing the 2,5-disubstituted thiazole skeleton. One innovative, metal-free approach involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂). nih.gov In this one-pot procedure, thionyl chloride serves multiple roles: it activates the carboxylic acid, provides the sulfur atom for the thiazole ring, and facilitates a final deoxygenation step. nih.gov This method provides direct access to 2,5-disubstituted thiazoles from readily available starting materials. nih.gov
Another effective cyclo-condensation involves the reaction of thioamides with ethyl bromopyruvate, which directly installs a valuable carboxylate handle at the C-4 position of the thiazole ring. mdpi.com These methods offer alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of precursors.
Thiourea-Mediated Cyclization Pathways
Solid-phase synthesis techniques have also been developed, where a resin-bound thiourea intermediate undergoes dehydrative cyclization with an α-bromoketone to afford a resin-bound 2-aminothiazole (B372263). quinoline-thiophene.com This approach is particularly useful for combinatorial chemistry and the generation of compound libraries. quinoline-thiophene.com Additionally, multicomponent reactions involving a ketone, thiourea, and an oxidant like iodine provide a direct, one-pot route to substituted 2-aminothiazoles. mdpi.com Although the target molecule is not a 2-aminothiazole, these pathways are fundamental for building the core heterocyclic structure which can be chemically elaborated in subsequent steps.
Introduction of the Aminomethyl Side Chain at Position 5 of the Thiazole Ring
Once the 2-phenylthiazole core is synthesized, the final stage is the introduction of the N-ethylaminomethyl group at the C-5 position. This is typically achieved by creating a functional handle at C-5 and converting it to the desired side chain.
Alkylation and Amination Strategies for C-5 Position
Two primary strategies have proven effective for the functionalization of the C-5 position of the 2-phenylthiazole ring to install the aminomethyl side chain.
Strategy 1: Reductive Amination of a C-5 Aldehyde
This is arguably the most direct route. It involves the initial formylation of the 2-phenylthiazole core to produce the key intermediate, 2-phenylthiazole-5-carbaldehyde. sigmaaldrich.com The Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic rings. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C-5 position. researchgate.net
Once the 2-phenylthiazole-5-carbaldehyde intermediate is obtained, it can undergo reductive amination with ethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation over catalysts like Nickel or Palladium. nih.gov
Table 2: General Conditions for Reductive Amination
| Aldehyde/Ketone Substrate | Amine | Catalyst/Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural | Ammonia | Ni₆AlOₓ | 100 °C, 1 bar H₂, 6 h | 99% | nih.gov |
| Furfural | Ammonia | Ni₆AlOₓ | 100 °C, 4 bar H₂, 5 h | 90% | nih.gov |
| Aromatic Aldehydes | Primary/Secondary Amines | Sodium Borohydride | Methanol, Room Temp | Generally High | General Knowledge |
Strategy 2: Nucleophilic Substitution on a C-5 Halomethyl Intermediate
An alternative pathway begins with a 2-phenylthiazole core functionalized with a group that can be converted into a halomethyl moiety. A common starting point is ethyl 2-phenylthiazole-5-carboxylate, which can be synthesized via a Hantzsch reaction. acs.org This ester is then reduced to the corresponding alcohol, (2-phenylthiazol-5-yl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄).
The resulting alcohol is subsequently converted to a more reactive leaving group, typically a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields 5-(chloromethyl)-2-phenylthiazole or 5-(bromomethyl)-2-phenylthiazole, respectively. The final step is a nucleophilic substitution reaction where the halide is displaced by ethylamine to form the target molecule, this compound. This Sₙ2 reaction is typically carried out in a suitable solvent with or without an additional base to scavenge the hydrogen halide byproduct.
Construction of the Methylene (B1212753) Linker
The introduction of the methylene linker at the 5-position of the 2-phenylthiazole ring is a critical step in the synthesis of this compound. A common and effective strategy to achieve this involves a two-step process starting from the corresponding aldehyde intermediate, 2-phenylthiazole-5-carbaldehyde.
Another approach for creating a methylene bridge involves the reaction of 2-aminothiophenol (B119425) with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which results in the formation of a 5-(4H-Benzo[b] bepls.combohrium.comthiazin-3-yl) derivative, effectively linking the thiazole to another ring system via a methylene group. nih.gov
Multi-step Synthetic Sequences for Complex Analogues
The synthesis of complex analogues of this compound often requires multi-step sequences to build intricate molecular architectures. These sequences are designed to allow for the introduction of various functional groups and structural motifs. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles linked to other heterocyclic systems like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) begins with a starting material such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) and proceeds through several synthetic steps including alkylation and cyclization. bepls.com
Another example is the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. This process starts with the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine to form 6-phenylimidazo[2,1-b]thiazoles. These intermediates are then reacted with chloroacetyl chloride, followed by a Hantzsch thiazole reaction with substituted thioureas to yield the complex, multi-ring final products. nih.gov Similarly, complex thiazole derivatives can be prepared from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can be reacted with various heterocyclic amines to form fused bicyclic or tricyclic systems. nih.gov
These multi-step approaches, while often complex, provide the flexibility needed to create a diverse library of analogues for further research. nih.govbepls.comnih.gov
Development of Green Chemistry Principles in Synthetic Routes
In recent years, significant effort has been dedicated to developing more environmentally benign synthetic routes for thiazole derivatives. bepls.comresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include the use of microwave irradiation, green catalysts, safer solvents, and one-pot multi-component reactions. bepls.combohrium.com
Microwave-assisted synthesis has emerged as a powerful tool, substantially reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating methods. researchgate.netresearchgate.netjusst.org For example, the Hantzsch reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation produces 2-amino-4-phenylthiazole (B127512) in high yield with a significantly shorter reaction time. researchgate.net Similarly, the synthesis of complex N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines is achieved in higher yields and faster times using microwave heating compared to conventional reflux. nih.gov
The use of green solvents and catalysts is another cornerstone of green thiazole synthesis. mdpi.com Water has been successfully used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles without the need for a catalyst. bepls.com Recyclable catalysts, such as silica-supported tungstosilicic acid, have been employed for the one-pot synthesis of Hantzsch thiazole derivatives, allowing for easy recovery and reuse of the catalyst. mdpi.com One-pot, multi-component reactions, which combine several synthetic steps into a single operation, further enhance the green credentials of these methods by reducing solvent usage and purification steps. mdpi.comnih.gov
| Green Chemistry Approach | Key Advantages | Example Application |
| Microwave Irradiation | Reduced reaction time, increased yield, lower energy consumption. researchgate.net | Synthesis of 2-amino-4-phenylthiazole and complex derivatives. nih.govresearchgate.net |
| Green Solvents (e.g., Water, PEG-400) | Reduced environmental impact, improved safety. bepls.comresearchgate.net | Catalyst-free synthesis of 2-aminothiazoles and 2-(alkylsulfanyl)thiazoles. bepls.com |
| Reusable Catalysts (e.g., KF/CP NPs) | Minimized waste, cost-effective. nih.gov | One-pot synthesis of Hantzsch thiazole derivatives. mdpi.com |
| Multi-component Reactions | Increased efficiency, reduced waste and solvent use. researchgate.netnih.gov | Synthesis of various thiazole derivatives in a single step. nih.gov |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired thiazole products. The Hantzsch thiazole synthesis, a cornerstone method, is often the focus of such optimization studies. chemhelpasap.com
Key parameters that are systematically varied include the choice of solvent, reaction temperature, and the type and amount of catalyst. For instance, in a one-pot synthesis of Hantzsch thiazole derivatives, various solvents were screened, and a mixture of ethanol and water was found to be effective. mdpi.com The amount of catalyst, such as silica-supported tungstosilicic acid, is also a critical factor influencing the reaction's efficiency. mdpi.com
The reaction conditions can also influence the regioselectivity of the synthesis. In the condensation of α-halogeno ketones with N-monosubstituted thioureas, neutral conditions typically yield 2-(N-substituted amino)thiazoles exclusively. However, performing the reaction under acidic conditions can lead to the formation of a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The optimal conditions for forming the imino isomer were found to be 10M-HCl-EtOH (1:2) at 80 °C. rsc.org
Microwave-assisted reactions also benefit from optimization. In the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, heating at 90 °C for 30 minutes in methanol under microwave irradiation was identified as the optimal condition to achieve the highest product yield. nih.gov
| Reaction | Optimized Parameter | Effect on Outcome |
| Hantzsch Synthesis | Solvent (Ethanol/Water) | Improved yield. mdpi.com |
| Hantzsch Synthesis | Catalyst Amount (SiW/SiO2) | Enhanced reaction efficiency. mdpi.com |
| Hantzsch Synthesis | Acidity (10M HCl) | Changed regioselectivity, favoring imino-dihydrothiazole. rsc.org |
| Microwave-assisted Synthesis | Temperature & Time (90°C, 30 min) | Maximized product yield. nih.gov |
Synthesis of this compound Derivatives and Analogues
Modifying the phenyl ring at the 2-position of the thiazole core is a common strategy to create a diverse range of analogues. These modifications typically involve introducing various substituents onto the phenyl ring to explore structure-activity relationships.
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring either before or after the thiazole ring formation. uci.edumasterorganicchemistry.com These reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.com The position of the new substituent (ortho, meta, or para) is directed by the existing groups on the ring. uci.edu
For example, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized with various substituents on the phenyl ring, including methoxy (B1213986) and fluoro groups, to evaluate their biological activity. researchgate.net Similarly, research on benzothiazole-phenyl analogues involved placing chloro-, bromo-, and trifluoromethyl- groups at different positions on the phenyl ring to study their effects. nih.gov The synthesis of these analogues often starts from a substituted benzaldehyde (B42025) or thiobenzamide, which is then used in a Hantzsch-type synthesis to construct the 2-(substituted-phenyl)thiazole core. researchgate.netderpharmachemica.com
| Substituent on Phenyl Ring | Potential Synthetic Approach |
| Methoxy (e.g., 3,4-dimethoxy, 3,4,5-trimethoxy) | Start with corresponding substituted thiobenzamide or benzaldehyde. google.com |
| Halogen (Cl, Br, F) | Halogenation of the phenyl ring or use of halogenated starting materials. nih.govresearchgate.net |
| Nitro (NO₂) | Nitration of the 2-phenylthiazole core. masterorganicchemistry.com |
| Alkyl (e.g., methyl) | Friedel-Crafts alkylation or use of alkyl-substituted starting materials. derpharmachemica.com |
The thiazole ring itself offers several positions for substitution and derivatization, allowing for the synthesis of a wide array of analogues. The C2, C4, and C5 positions are all amenable to modification, although their reactivity differs.
The Hantzsch synthesis is a classic method for creating substituted thiazoles, typically by reacting an α-haloketone with a thioamide. chemhelpasap.com This method inherently allows for substitution at the C2, C4, and C5 positions depending on the choice of starting materials. For instance, using a substituted thioamide allows for variation at the C2 position, while a substituted α-haloketone provides handles for modifying the C4 and C5 positions. nih.govnih.gov
Direct substitution on a pre-formed 2-phenylthiazole ring is also possible. Halogenation, for example, can occur at the C5 position. jocpr.com This halogenated intermediate can then undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. jocpr.com A study described the synthesis of 5-substituted-2-aminothiazoles directly from 2-aminothiazoles via a two-step halogenation/nucleophilic substitution protocol. jocpr.com
Furthermore, lithiation can be used to functionalize the thiazole ring. In 4-methyl-2-phenylthiazole-5-carboxylic acid, deprotonation occurs at the 4-methyl group, allowing for subsequent reaction with electrophiles to create derivatives at that position. rsc.org This highlights the ability to selectively functionalize different positions on the thiazole ring based on the directing effects of existing substituents. rsc.org
Alterations of the Ethanamine Moiety
The ethanamine side chain at the 5-position of the 2-phenylthiazole ring is a key site for structural diversification. Modifications at this position can significantly influence the molecule's physicochemical properties. The primary synthetic route to this compound and its analogues typically involves the reductive amination of 2-phenylthiazole-5-carbaldehyde with ethylamine or other primary and secondary amines. This foundational reaction provides a straightforward entry point to a wide range of N-substituted derivatives.
Further alterations to the ethanamine moiety can be achieved through standard functional group interconversions. These include N-alkylation, N-acylation, and sulfonylation of the secondary amine, leading to a variety of tertiary amines, amides, and sulfonamides, respectively.
N-Alkylation: The introduction of additional alkyl or substituted alkyl groups onto the nitrogen atom can be accomplished through reaction with alkyl halides or via another reductive amination with a suitable aldehyde or ketone. For instance, reaction of N-((2-phenylthiazol-5-yl)methyl)amine with an alkyl halide in the presence of a non-nucleophilic base affords the corresponding tertiary amine.
N-Acylation: The synthesis of amide analogues is readily achieved by treating this compound with acyl chlorides or carboxylic acid anhydrides under basic conditions. Alternatively, coupling of the amine with a carboxylic acid can be mediated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is particularly useful for introducing a wide array of functionalities, including those found in amino acids, to create peptide-like structures.
Representative N-Acylation Reaction

A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been synthesized through an amidation reaction utilizing EDC and HOBt in acetonitrile. nih.gov While not the exact target molecule, this demonstrates a relevant synthetic strategy for amide bond formation in similar heterocyclic systems.
Interactive Data Table: Examples of Ethanamine Moiety Alterations
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 2-Phenylthiazole-5-carbaldehyde | Ethylamine, NaBH(OAc)₃ | Reductive Amination | This compound | Hypothetical |
| This compound | Benzoyl chloride, Et₃N | N-Acylation | N-Benzoyl-N-((2-phenylthiazol-5-yl)methyl)ethanamine | Hypothetical |
| This compound | Iodomethane, K₂CO₃ | N-Alkylation | N-Methyl-N-((2-phenylthiazol-5-yl)methyl)ethanamine | Hypothetical |
| This compound | Benzenesulfonyl chloride, Pyridine | N-Sulfonylation | N-((2-Phenylthiazol-5-yl)methyl)-N-ethylbenzenesulfonamide | Hypothetical |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid, EDC, HOBt | Amidation | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | nih.gov |
Incorporation into Hybrid Molecular Architectures
The 2-phenylthiazole motif serves as a valuable building block for the construction of more complex, hybrid molecular architectures. These larger structures often combine the thiazole core with other pharmacologically relevant scaffolds, such as other heterocycles, peptides, or nucleic acids, to explore novel chemical space and biological activities.
Peptidomimetics and Macrocycles: The thiazole ring can be viewed as a bioisostere of a dipeptide unit, and its incorporation into peptide sequences is a common strategy in the design of peptidomimetics. uq.edu.au The synthesis of such molecules can be achieved through solid-phase peptide synthesis (SPPS), where a thiazole-containing amino acid is incorporated into the growing peptide chain. nih.govrsc.org The Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone, is a powerful method for creating the thiazole ring within a larger molecular framework, including the synthesis of macrocyclic peptides. uq.edu.aunih.gov For instance, the synthesis of sansalvamide (B1640551) A peptidomimetics has been accomplished by forming a thiazole ring from a bromoketone and a thioamide precursor, followed by macrocyclization. nih.gov
Hybrid Heterocyclic Systems: The 2-phenylthiazole scaffold can be fused or linked to other heterocyclic systems to generate novel chemical entities. For example, a series of second-generation phenylthiazole antibiotics was developed by replacing a Schiff-base moiety with a pyrimidine (B1678525) ring, resulting in compounds with improved pharmacokinetic properties. nih.gov The synthesis of these hybrids often involves multi-step sequences where the pre-functionalized thiazole is coupled with another heterocyclic building block.
Conjugates with Biomolecules: The 2-phenylthiazole moiety has also been incorporated into conjugates with biomolecules such as DNA. DNA-compatible synthetic methodologies are being developed to allow for the construction of 2-thiobenzazole scaffolds within DNA-encoded libraries (DELs). rsc.org This approach enables the high-throughput screening of large libraries of thiazole-containing compounds for biological activity. The synthesis of benzothiazole-pyrrolo[2,1-c] nih.govrsc.orgbenzodiazepine conjugates has also been reported as DNA-binding agents. researchgate.net
Interactive Data Table: Examples of Hybrid Molecular Architectures
| Hybrid Type | Synthetic Strategy | Key Intermediates/Reactions | Example Product Class | Reference(s) |
| Peptidomimetics | Solid-Phase Peptide Synthesis | Fmoc-protected thiazole amino acids | Thiazole-based peptidomimetics | rsc.orgresearchgate.net |
| Macrocycles | Hantzsch Thiazole Synthesis | Thioamide and α-bromoketone fragments | Sansalvamide A analogues | nih.gov |
| Hybrid Heterocycles | Multi-step synthesis | Coupling of pre-formed heterocyclic rings | Phenylthiazole-pyrimidine hybrids | nih.gov |
| DNA Conjugates | DNA-compatible synthesis | On-DNA sulfhydryl incorporation | 2-Thiobenzazole-DNA conjugates | rsc.org |
| Benzodiazepine Conjugates | Multi-step condensation and cyclization | Condensation of 2-aminophenol (B121084) with aldehydes | Benzothiazole-pyrrolo[2,1-c] nih.govrsc.orgbenzodiazepine conjugates | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for mapping the molecular framework of N-((2-phenylthiazol-5-yl)methyl)ethanamine. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Although specific NMR data for this compound are not widely published, analysis of its structural motifs and data from analogous compounds allows for the prediction of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the phenyl, thiazole (B1198619), methyl, and ethyl groups. For instance, in related 2-amino-4-phenylthiazole (B127512) derivatives, the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.2-7.9 ppm. rsc.org The thiazole proton at the 4-position often presents as a singlet around δ 7.0 ppm. rsc.org The methylene (B1212753) protons of the ethyl group and the methyl group adjacent to the nitrogen would exhibit characteristic multiplets and a triplet, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For analogous 2-amino-4-phenylthiazole systems, the carbon atoms of the thiazole ring resonate at approximately δ 168.8 (C2), δ 150.3 (C4), and δ 102.0 (C5) ppm. rsc.org The phenyl group carbons typically appear in the δ 126-135 ppm range. rsc.org The aliphatic carbons of the N-ethylmethylamine moiety would be found at higher field. For example, in similar structures, the N-CH₂ carbon appears around 48-50 ppm, and the terminal CH₃ carbon resonates at a higher field. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2 - 7.9 (m) | 126.0 - 135.4 |
| Thiazole-H4 | ~7.1 (s) | ~150.0 |
| Thiazole-C2 | - | ~169.0 |
| Thiazole-C5 | - | ~102.0 |
| -CH₂-N | ~4.1 (t) | ~49.0 |
| N-CH₂-CH₃ | ~2.6 (q) | ~33.0 |
| N-CH₂-CH₃ | ~1.1 (t) | ~24.0 |
Note: These are predicted values based on data from similar structures and may vary in the actual spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.
The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear in the 2850-2960 cm⁻¹ range. The C=N stretching of the thiazole ring typically gives a strong absorption band between 1612 and 1617 cm⁻¹. nih.gov The C=C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ region. Furthermore, the C-S stretching vibration within the thiazole ring can be observed at lower wavenumbers, generally between 845 and 862 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| Aliphatic C-H | Stretching | 2850 - 2960 | nih.gov |
| Thiazole C=N | Stretching | 1612 - 1617 | nih.gov |
| Aromatic C=C | Stretching | 1450 - 1600 | nih.gov |
| Thiazole C-S | Stretching | 845 - 862 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the thiazole ring. Common fragmentation pathways for related phenylthiazole derivatives include the loss of the side chain and fragmentation of the thiazole ring itself. researchgate.net For instance, a prominent fragment could correspond to the (2-phenylthiazol-5-yl)methyl cation. The mass spectrum of 2-phenylbenzothiazole (B1203474), a related structure, shows a strong molecular ion peak, indicating the stability of the aromatic system. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its phenyl and thiazole rings, is expected to exhibit characteristic UV absorptions. For a similar compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, UV absorption maxima (λ_max) were observed at 255 nm and 307 nm in methanol (B129727), which are attributed to the π → π* transitions within the conjugated aromatic system. mdpi.com Similar absorption bands would be anticipated for the target compound.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₄N₂S for this compound) to confirm the compound's empirical formula and purity. For various synthesized thiazole derivatives, the found elemental compositions have been reported to be in close agreement with the calculated values, typically within a ±0.4% margin. nih.govniscpr.res.in
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₄N₂S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 66.02 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.48 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.83 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.70 |
| Total | 218.35 | 100.00 |
X-ray Crystallography for Conclusive Structural Determination of Analogues and Complexes
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. While specific crystallographic data for this compound is not available, studies on analogous compounds highlight the power of this technique. For example, the X-ray crystallographic analysis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates has been successfully used to establish their molecular structures unequivocally. nih.gov Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's conformation and packing in the crystal lattice. These findings on related structures serve as a valuable reference for understanding the likely solid-state conformation of the title compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable in the synthesis and purification of this compound, ensuring the purity of the final compound and monitoring the progress of the reaction. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and related thiazole derivatives, reverse-phase HPLC (RP-HPLC) is a frequently utilized method. sielc.com This technique allows for the effective separation of the target compound from starting materials, by-products, and other impurities, which is crucial for assessing its purity.
A validated HPLC-UV method for a novel indole-thiazole derivative provides a framework for establishing a robust analytical procedure. nih.gov The development of such a method involves optimizing various parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength, to achieve adequate separation and sensitivity. System suitability tests are performed to ensure the method's reliability, with parameters like peak symmetry (tailing factor) being critical; a desirable tailing factor is typically between 1.2 and 1.5. nih.gov The accuracy of the method is confirmed by comparing the experimentally obtained concentrations with the theoretical concentrations, with recovery values often expected to be within 95% to 105%. nih.gov
For thiazole compounds, C18 columns are a common choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.gov The addition of acids like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. sielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer (MS) for mass analysis. sielc.com
Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar heterocyclic compounds. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition |
| Instrument | High-Performance Liquid Chromatography system with UV Detector |
| Column | Symmetry C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 30 min |
This table presents a hypothetical set of parameters based on established methods for related thiazole derivatives. nih.govresearchgate.net
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic organic chemistry to monitor the progress of reactions. nih.govchemscene.com In the synthesis of thiazole derivatives like this compound, TLC is employed to track the consumption of starting materials and the formation of the desired product. nih.govjpionline.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent or mobile phase). As the eluent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent.
The separation is visualized under UV light or by staining with a developing agent. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. A successful reaction is indicated by the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product, which will have a distinct Rf value. nih.gov
The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used, with the ratio adjusted to optimize the separation.
Table 2: Representative TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) and/or Iodine vapor |
| Typical Observation | Disappearance of starting material spots and appearance of a new product spot with a unique Rf value. |
This table outlines a typical TLC system used for monitoring organic reactions, adaptable for thiazole synthesis.
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the Thiazole (B1198619) Heterocyclic Ring System
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. chemicalbook.com This structure results in a unique electronic distribution that defines its reactivity. nih.gov The ring is considered π-excessive and possesses a degree of aromaticity greater than corresponding oxazoles, as evidenced by NMR chemical shifts indicating a strong diamagnetic ring current. chemicalbook.comwikipedia.org
The calculated pi-electron density shows that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. chemicalbook.comwikipedia.orgpharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases. chemicalbook.comwikipedia.orgpharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, rendering it basic and capable of being protonated or alkylated. wikipedia.orgpharmaguideline.com The phenyl group at the C2 position generally acts as an electron-donating substituent, which further facilitates electrophilic attack at the C5 position. pharmaguideline.com In the case of N-((2-Phenylthiazol-5-yl)methyl)ethanamine, with the C2 and C5 positions already substituted, the C4 position becomes the most likely, albeit sterically hindered, site for further electrophilic substitution.
Transformations Involving the Aminomethyl Side Chain
The secondary amine of the (ethanamine)methyl group at the C5 position is a key site for functionalization. As a nucleophile, it readily undergoes a variety of standard amine reactions. These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amide derivatives. This is a widely used method for modifying aminothiazole compounds. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
Urea and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. This reaction is frequently employed in the synthesis of biologically active thiazole derivatives. nih.gov
Reductive Amination: The secondary amine can be further alkylated via reductive amination with aldehydes or ketones.
Mannich Reaction: The amino group can participate in Mannich reactions, reacting with formaldehyde (B43269) and a suitable carbon acid to introduce an additional functionalized alkyl group. researchgate.net
Nucleophilic and Electrophilic Reaction Pathways
The dual electronic nature of the thiazole ring allows for both nucleophilic and electrophilic reactions, depending on the reagents and conditions. numberanalytics.com
Electrophilic Reactions: Electrophilic aromatic substitution on the thiazole ring is a common pathway for introducing new functional groups. slideshare.net
Halogenation: Thiazoles can be halogenated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically at the C5 position. numberanalytics.com For the title compound, the C4 position would be the target.
Nitration: Nitration requires vigorous conditions, using a mixture of concentrated nitric and sulfuric acids, and also targets the C5 position. numberanalytics.comslideshare.net
Friedel-Crafts Acylation: This reaction can be achieved in the presence of a Lewis acid catalyst to introduce an acyl group onto the ring. numberanalytics.com
Nucleophilic Reactions: Nucleophilic attack generally targets the electron-deficient C2 position. chemicalbook.compharmaguideline.com
Deprotonation at C2: The proton at the C2 position is acidic and can be removed by strong bases such as organolithium compounds (e.g., n-butyllithium). wikipedia.orgpharmaguideline.comslideshare.net The resulting 2-lithiothiazole is a potent nucleophile that can react with various electrophiles like alkyl halides or aldehydes. pharmaguideline.com
Nucleophilic Aromatic Substitution (SNA_r): A halogen atom placed at the C2, C4, or C5 position can be displaced by a strong nucleophile. pharmaguideline.comnumberanalytics.com Ring activation, for instance by quaternizing the ring nitrogen, makes the C2-hydrogens even more acidic and facilitates nucleophilic attack. pharmaguideline.com
| Reaction Type | Reagent/Conditions | Typical Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic: Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C5 (or C4 if C5 is blocked) | Halogenated Thiazole | numberanalytics.com |
| Electrophilic: Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C5 | Nitrothiazole | numberanalytics.comslideshare.net |
| Electrophilic: Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C5 | Acylthiazole | numberanalytics.com |
| Nucleophilic: Deprotonation | n-Butyllithium | C2 | 2-Lithiothiazole | pharmaguideline.comslideshare.net |
| Nucleophilic: Substitution | Strong Nucleophile on Halogenated Thiazole | C2, C4, or C5 | Substituted Thiazole | pharmaguideline.com |
Oxidation and Reduction Chemistry
The thiazole ring exhibits considerable stability towards many oxidizing and reducing agents. slideshare.net However, specific reagents can induce transformations.
Oxidation:
The ring is generally resistant to oxidation by agents like nitric acid. slideshare.net
Stronger oxidants such as potassium permanganate (B83412) can lead to ring opening. slideshare.net
Oxidation can occur at the heteroatoms. Reaction with agents like m-CPBA can yield an aromatic thiazole N-oxide or a non-aromatic sulfoxide/sulfone at the sulfur atom. wikipedia.org Thiazole N-oxides are useful intermediates, for example, in directing palladium-catalyzed C-H arylations to the C2 position. wikipedia.org
Reduction:
The thiazole ring is stable against catalytic hydrogenation with platinum and metal reductions in hydrochloric acid. pharmaguideline.com
Desulfurization and subsequent ring degradation can be achieved using Raney nickel. pharmaguideline.comslideshare.net This reaction cleaves the C-S bonds.
The reduced form of the thiazole ring is known as thiazolidine (B150603), a core structure in compounds like penicillin. pharmaguideline.com
Transition Metal-Catalyzed Transformations and Coupling Reactions
Transition metal catalysis, particularly with palladium, is a cornerstone for the functionalization of thiazoles. nih.gov The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds, valued for its mild conditions and tolerance of various functional groups. cdnsciencepub.comresearchgate.netnih.gov
For a compound like this compound, a typical strategy would involve first introducing a halogen (e.g., bromine or iodine) onto the C4 position of the thiazole ring. This halogenated derivative can then be coupled with a variety of aryl or alkyl boronic acids. nih.govnih.gov The nitrogen atom of the thiazole ring can play a crucial role in the reaction mechanism, coordinating to the palladium catalyst and facilitating the oxidative addition step via the formation of a palladacycle intermediate. nih.gov
| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Aryl Boronic Acids | Pd(PPh₃)₄ | DMF, Reflux | 6-Aryl-2-aminobenzothiazole | nih.gov |
| 2'-Bromo-2-aryl benzothiazole (B30560) | Aryl Boronic Acids | Pd(OAc)₂ (Ligand-free) | K₂CO₃, DMA, Ar, 120 °C | 2'-(Aryl)-2-aryl benzothiazole | nih.gov |
| 6-Chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ / SPhos | K₂CO₃, Toluene/H₂O, 100 °C | Functionalized Thiazolo[5,4-c]isoquinoline | researchgate.net |
Derivatization Reactions for Library Generation and Functionalization
The generation of chemical libraries from a lead compound is essential for drug discovery. This compound is an excellent starting point for such derivatization due to its multiple reactive sites. chemicalbook.com
Derivatization via the Aminomethyl Side Chain: The secondary amine is the most accessible handle for diversification. A library can be rapidly generated by reacting the parent compound with a collection of diverse reagents. nih.gov
Amide Library: Reaction with a panel of commercially available acyl chlorides.
Urea/Thiourea Library: Reaction with a panel of isocyanates and isothiocyanates. nih.gov
Sulfonamide Library: Reaction with a panel of sulfonyl chlorides.
Derivatization via the Thiazole Ring: A second vector for diversity involves functionalization of the thiazole ring itself.
Halogenation: Introduction of a bromine or iodine atom at the C4 position.
Cross-Coupling: Subsequent Suzuki-Miyaura coupling of the halogenated intermediate with a library of boronic acids to introduce diverse aryl and heteroaryl substituents. researchgate.net
| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Aminomethyl Side Chain | Acylation | Acyl Chlorides / Carboxylic Acids | Amide | nih.govasianpubs.org |
| Aminomethyl Side Chain | Urea Formation | Isocyanates | Urea | nih.gov |
| Aminomethyl Side Chain | Thiourea Formation | Isothiocyanates | Thiourea | nih.govnih.gov |
| Thiazole Ring (C4) | Halogenation | NBS / NIS | Bromo / Iodoaryl | numberanalytics.com |
| Thiazole Ring (C4-Halogen) | Suzuki Coupling | Boronic Acids | Biaryl | cdnsciencepub.comnih.gov |
Mechanistic Studies of Key Chemical Conversions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The high electron density at C5 stabilizes the positive charge of this intermediate more effectively than at other positions, directing the substitution to this site. pharmaguideline.com
C2-Lithiatiation: The acidity of the C2-proton is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ability of the sulfur atom to stabilize the resulting carbanion. The reaction proceeds by direct proton abstraction with a strong, non-nucleophilic base. wikipedia.org
Palladium-Catalyzed Suzuki Coupling: The catalytic cycle is generally accepted to proceed through three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated thiazole, forming a Pd(II) intermediate. The thiazole nitrogen can coordinate to the palladium center, facilitating this rate-limiting step. nih.gov
Transmetalation: The organic group from the boronic acid (as a boronate complex) is transferred to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond and regenerating the Pd(0) catalyst. nih.gov
Hantzsch Thiazole Synthesis: While not a reaction of the title compound itself, the Hantzsch synthesis is the classic method for forming the thiazole ring, for instance, by reacting an α-haloketone with a thioamide. chemicalbook.comresearchgate.net This provides a mechanistic basis for the formation of the core scaffold.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, reactivity descriptors, or thermodynamic properties of N-((2-Phenylthiazol-5-yl)methyl)ethanamine were found. Such studies would typically involve calculating parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges to understand the molecule's reactivity.
A detailed molecular orbital analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in the surveyed literature. This type of analysis is crucial for understanding charge transfer within the molecule and its potential for electronic transitions.
Conformational Analysis and Molecular Dynamics Simulations
There are no published reports on the conformational analysis or molecular dynamics simulations of this compound. These studies would be essential for understanding the molecule's three-dimensional structure, flexibility, and the relative stability of its different conformers in various environments.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational modes)
No computational studies predicting the spectroscopic parameters of this compound, such as its ¹H and ¹³C NMR chemical shifts or its infrared (IR) vibrational frequencies, were identified. These predictions are valuable for complementing experimental data and aiding in structural elucidation.
Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological)
No Quantitative Structure-Property Relationship (QSPR) studies focusing on the non-biological properties of this compound, such as its chemical stability or reactivity, have been published. QSPR models for this compound would require a dataset of related molecules with known properties, which does not appear to have been compiled or analyzed.
Prediction of Reaction Thermodynamics and Kinetics
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamics and kinetics of chemical reactions. For derivatives of thiazole (B1198619), these studies often focus on understanding the molecule's stability and reactivity through the calculation of various descriptors.
Theoretical studies on related benzothiazole (B30560) and thiazole derivatives have established a framework for predicting their chemical behavior. sciencepublishinggroup.comresearchgate.netresearchgate.netmdpi.comscirp.org Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to describe the molecule's reactivity. mdpi.comscirp.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com
Chemical Hardness (η): A measure of the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." scirp.org
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. scirp.org
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For this compound, DFT calculations could be employed to determine these parameters. By comparing the calculated values with those of other known thiazole derivatives, it would be possible to predict its relative stability and reactivity. For instance, studies on benzothiazole derivatives have shown how different substituents on the phenyl ring influence the HOMO-LUMO gap and, consequently, the reactivity of the molecule. researchgate.netmdpi.com Similar computational analyses on this compound would elucidate the electronic effects of the phenyl and ethylamine (B1201723) groups on the thiazole core.
Furthermore, thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for potential reactions involving this compound can be computationally predicted. sciencepublishinggroup.commdpi.com These calculations are crucial for determining the spontaneity and feasibility of a reaction under specific conditions. For example, theoretical studies on the protonation affinity of 2-phenylbenzothiazole (B1203474) derivatives have successfully identified the most likely sites of protonation by calculating the thermodynamic energies of the resulting structures. sciencepublishinggroup.comresearchgate.net
Table 1: Representative Reactivity Descriptors for Thiazole Derivatives (Hypothetical Data for Illustration)
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be calculated for this compound.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules, particularly those with a "push-pull" electronic structure, are promising candidates for NLO materials. mdpi.comdntb.gov.ua A push-pull system typically consists of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO response. researchgate.net
The structure of this compound, with its electron-rich phenyl and ethylamine groups and the thiazole ring acting as a potential π-bridge, suggests that it could exhibit NLO properties. The phenyl group can act as a donor, and the thiazole ring can participate in the delocalization of π-electrons.
Computational chemistry, specifically DFT calculations, is a primary tool for predicting the NLO properties of molecules. The key parameters that quantify the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netresearchgate.net A high value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response.
Theoretical studies on various thiazole derivatives have demonstrated their potential as NLO materials. dntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net For example, research on push-pull chromophores based on pyrrole-thiazole systems has shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. dntb.gov.ua Similarly, computational investigations of other thiazole derivatives have revealed large hyperpolarizability values, in some cases significantly higher than that of standard NLO materials like urea. researchgate.netresearchgate.net
For this compound, a computational study would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. The results would be compared with those of known NLO materials to assess its potential for practical applications.
Table 2: Calculated NLO Properties for Representative Thiazole Derivatives (Literature Data)
| Compound | Method | β (esu) | Reference |
| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | B3LYP/6-311+G(d,p) | Varies with substituent | researchgate.net |
| Triazolo[3,4-b] nih.govh-its.orgfrontiersin.orgthiadiazole derivatives | ωB97XD/6-311++G(d,p) | Varies with substituent | researchgate.net |
| Pyrrole-thiazole based styryl dyes | - | Varies with substituent | dntb.gov.ua |
Molecular Docking for Chemical Interactions (Excluding interpretation for biological target binding affinities)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a macromolecule like a protein or a nucleic acid. wikipedia.orgnih.gov This method is fundamental in understanding the non-covalent interactions that govern molecular recognition. nih.govh-its.orgfrontiersin.orgwikipedia.orgnih.gov While often used in drug discovery to predict binding affinity to biological targets, the methodology itself is a powerful tool for studying general chemical interactions. nih.govresearchgate.netnih.govresearchgate.netnih.gov
For this compound, a molecular docking study would involve placing the molecule into the binding site of a chosen macromolecule and evaluating the potential interactions. The process generally involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The 3D coordinates of the receptor would be obtained from a repository like the Protein Data Bank.
Defining the Binding Site: A specific region on the receptor is defined as the target for docking.
Sampling Conformations: A docking algorithm explores different possible conformations and orientations of the ligand within the binding site.
Scoring: A scoring function is used to rank the different poses based on the predicted strength of the interactions. nih.gov
The output of a docking simulation provides detailed information about the types of chemical interactions between the ligand and the receptor. These interactions are primarily non-covalent and can include:
Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
π-π Stacking: An attractive, noncovalent interaction between aromatic rings.
Cation-π Interactions: An interaction between a cation and the face of an electron-rich π system.
van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Numerous studies have employed molecular docking to investigate the interactions of various thiazole derivatives. nih.govresearchgate.netnih.govresearchgate.netnih.govacs.org These studies demonstrate that the thiazole ring and its substituents can participate in a range of interactions. For example, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. acs.org
A docking study of this compound would provide a visual and quantitative analysis of its potential interaction patterns, which is fundamental for understanding its chemical behavior in a complex environment.
Table 3: Common Non-Covalent Interactions in Molecular Docking
| Interaction Type | Description |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. |
| Hydrophobic Interaction | Tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| π-π Stacking | Attraction between aromatic rings. |
| Cation-π Interaction | Non-covalent molecular interaction between a cation and a π-system. |
| van der Waals Forces | Distance-dependent interaction between atoms or molecules. |
Advanced Applications in Materials Science and Catalysis
Utilization in the Development of Functional Materials (e.g., NLO materials)
The development of new organic materials for nonlinear optical (NLO) applications is a significant area of research, driven by the need for materials that can modulate the frequency, phase, and amplitude of light. Organic molecules with high hyperpolarizabilities, arising from extensive π-electron systems and the presence of electron-donating and electron-accepting groups, are of particular interest.
Thiazole (B1198619) derivatives are being explored for their NLO potential. Quantum chemical calculations on some thiazolidine (B150603) amides have been used to study their linear and nonlinear optical properties, with results suggesting they could be potential high-performance optoelectronic materials. researchgate.net The key to NLO activity is often a molecule with a significant difference between its ground and excited state dipole moments. In the case of N-((2-Phenylthiazol-5-yl)methyl)ethanamine, the phenyl group, thiazole ring, and ethylamine (B1201723) moiety could create an intramolecular charge-transfer system conducive to NLO activity. While direct studies on the NLO properties of this compound are not extensively documented, the investigation of similar organic crystals provides a framework for its potential. kent.ac.uk The powder technique is a common method for identifying promising NLO materials, which could be applied to this compound to assess its second-harmonic generation capabilities. kent.ac.uk
Formation of Metal Complexes for Catalytic Applications
The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen of the ethylamine side chain, position this compound as an effective polydentate ligand for forming stable complexes with various transition metals. The study of such metal complexes is a burgeoning field, as they can exhibit significant catalytic activity.
Research has demonstrated the synthesis of complexes between transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) and ligands containing thiazole or related heterocyclic structures. researchgate.net These ligands often act as bidentate or tridentate coordinators, binding to the metal center through available heteroatoms. nih.gov For instance, a Schiff base ligand derived from 3-(amino phenyl)-5-amino-1,2,4-thiadiazole was used to prepare complexes with a range of metals, including Cr(III), Mn(II), and Co(II). The resulting complexes were characterized using various spectroscopic and magnetic techniques to determine their structures. researchgate.net
The catalytic potential of such complexes is significant. They can serve as synthetic models to study the effects of metal ions in enzyme activities. In one study, LaBr₃ was shown to catalyze an oxidative dehydrogenative lactonization involving a thiazole-containing substrate under visible light, highlighting the role metal species can play in facilitating reactions with these heterocycles. acs.org Given its structure, this compound could form chelate complexes with metals, which tend to be more stable than complexes with monodentate ligands, making them robust candidates for various catalytic processes. nih.gov
Table 1: Examples of Metal Complexes with Thiazole-Related Ligands
| Ligand Type | Metal Ions Complexed | Characterization Methods | Potential Application | Reference(s) |
| 1,2-Bis-[3-(phenyl amino)-5-imino-1,2,4-thiadiazolyl] ethene | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | FT-IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis | Models for enzyme activities | |
| 1-phenyl-3-(2-(5-(phenyl amino)-1,3,4-thiadiazole-2-yl)phenyl) thiourea (B124793) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | FT-IR, UV-Vis, Atomic Absorption, Magnetic Moments | Not specified | researchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | FT-IR, UV-Vis, NMR, Magnetic Susceptibility | Not specified | nih.gov |
| 4-(p-chlorophenyl)-2-phenyl-5-thiazoleacetic acid | Co(II), Ni(II), Cu(II), Cd(II), Pb(II), Zn(II) | Elemental Analysis, Magnetic Susceptibility, ¹H NMR, IR | Biological studies | researchgate.net |
Integration into Polymer Architectures
Incorporating specific functional molecules like this compound into polymer chains can create advanced materials with tailored properties. The thiazole moiety is of particular interest for applications in organic electronics. researchgate.netchemimpex.com
The synthesis of polymers containing thiazole rings in their backbones has been successfully demonstrated. mdpi.com These polymers can be synthesized via methods like solution polycondensation. For example, heteroaromatic thiazole-based polyureas have been created by polymerizing a diphenylsulfide-based aminothiazole monomer with various diisocyanates. mdpi.com Such polymers have shown interesting thermal stability and potential applications as corrosion inhibitors. mdpi.com
Furthermore, thiazole-containing conjugated polymers are being developed for use in organic solar cells and light-emitting diodes (LEDs). researchgate.netresearchgate.net Copolymers incorporating thiazolothiazole units have been synthesized for use as donor materials in polymer solar cells (PSCs), achieving power conversion efficiencies of up to 2.75%. researchgate.net The amine group on this compound provides a reactive site that could be used to incorporate it as a monomer into various polymer architectures, such as polyamides or polyimides, potentially imparting desirable optical, electronic, or thermal properties to the resulting material. chemimpex.com
Table 2: Thiazole-Containing Polymers and Their Applications
| Polymer Type | Monomers/Building Blocks | Synthesis Method | Application | Reference(s) |
| Thiazolothiazole-based Copolymers | Thiazolothiazole, Fluorene, Dibenzosilole | Stille Polymerization | Polymer Solar Cells (PSCs) | researchgate.net |
| Thiazole-based Polyureas | Diphenylsulfide-based aminothiazole, Diisocyanates | Solution Polycondensation | Corrosion Inhibition | mdpi.com |
| Ester-functionalized Thiazole Polymers | Not specified | Oxidative Direct Arylation Polymerization (Ox-DArP) | Organic Electronics | researchgate.net |
Design of Chemical Sensors Based on Molecular Recognition
Chemical sensors operate on the principle of molecular recognition, where a receptor molecule selectively binds to a specific analyte, producing a measurable signal. The structure of this compound, with its multiple potential coordination sites (thiazole N and S, amine N) and a fluorescent phenylthiazole core, makes it an excellent candidate for the development of chemosensors.
Thiazole and benzimidazole (B57391) derivatives have been synthesized and studied as potential chemosensor reagents for detecting polyvalent metal ions. karazin.ua These compounds can form complexes with ions such as Cd²⁺ and Mg²⁺, leading to changes in their electronic absorption or fluorescence spectra. karazin.ua The affinity of the sulfur atom in the thiazole ring for heavy metals makes these compounds particularly suitable for detecting toxic metal ions. karazin.ua Similarly, 2-phenylbenzothiazole (B1203474) derivatives are noted for their use as luminescent elements in chemical sensors. mdpi.com
The sensing mechanism would likely involve the binding of a target analyte, such as a metal ion, to the coordination sites on the this compound molecule. This interaction would alter the electronic properties of the fluorophore (the phenylthiazole group), resulting in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescent response provides a clear signal for the presence of the analyte. The selectivity of the sensor could be tuned by modifying the structure of the ligand to favor binding with specific ions.
Structure Reactivity and Structure Property Relationship Studies
Influence of Substituent Effects on Chemical Reactivity Profiles
The chemical reactivity of N-((2-Phenylthiazol-5-yl)methyl)ethanamine is significantly modulated by the electronic nature of substituents on both the phenyl and thiazole (B1198619) rings. The thiazole ring itself is an electron-rich heterocyclic system, which influences the reactivity of adjacent functional groups.
The reactivity of the ethanamine side chain, particularly the nitrogen's nucleophilicity, is governed by the electronic effects transmitted through the thiazole system. Electron-donating groups (EDGs) on the 2-phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the thiazole ring through resonance and inductive effects. This enhanced electron density is partially relayed to the 5-methylamine substituent, increasing the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the nitrogen's nucleophilicity, making it less reactive towards electrophiles. mdpi.com
The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The position of substitution is directed by the existing substituents. The phenyl group at C2 and the alkylamine at C5 direct electrophiles to the C4 position. The reactivity of the thiazole ring in such reactions is also subject to the influence of substituents on the phenyl ring. nih.gov Studies on related 2-phenylthiazole (B155284) derivatives have shown that the presence of EWGs on the phenyl ring can deactivate the thiazole ring towards electrophilic attack. nih.gov
Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of this compound
| Substituent (at para-position) | Electronic Effect | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Thiazole Ring Reactivity (Electrophilic Attack) |
|---|---|---|---|
| -OCH₃ | Electron-Donating (Resonance) | Increase | Increase |
| -CH₃ | Electron-Donating (Inductive) | Slight Increase | Slight Increase |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing (Inductive) | Decrease | Decrease |
Correlations between Structural Features and Spectroscopic Signatures
The spectroscopic characteristics of this compound are directly correlated with its structural features. Analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a detailed picture of its molecular architecture.
In ¹H NMR spectroscopy, the proton on the C4 position of the thiazole ring typically appears as a singlet in the aromatic region. The chemical shift of this proton is sensitive to the electronic environment; EWGs on the phenyl ring would be expected to shift this signal downfield (to a higher ppm value), while EDGs would cause an upfield shift. The methylene (B1212753) protons (-CH₂-) bridging the thiazole and the amine group would appear as a singlet, and the ethyl group protons would present as a quartet and a triplet.
In ¹³C NMR, the carbon atoms of the thiazole ring (C2, C4, C5) have characteristic chemical shifts. C2, being adjacent to both sulfur and nitrogen and bonded to the phenyl group, is the most deshielded. The chemical shifts of the phenyl carbons are also indicative of the electronic effects of any substituents present. mdpi.com
The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, and C=N and C=C stretching vibrations from the thiazole and phenyl rings (typically in the 1650-1450 cm⁻¹ region). mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Structural Feature | Expected Signal/Band |
|---|---|---|
| ¹H NMR | Thiazole-H (at C4) | ~7.0-8.0 ppm (singlet) |
| ¹H NMR | Phenyl-H | ~7.2-7.8 ppm (multiplets) |
| ¹H NMR | Methylene (-CH₂-N) | ~3.8-4.2 ppm (singlet) |
| ¹H NMR | Ethyl (-CH₂CH₃) | Quartet (~2.7 ppm) and Triplet (~1.2 ppm) |
| ¹³C NMR | Thiazole C2 | ~160-170 ppm |
| ¹³C NMR | Thiazole C4 & C5 | ~110-145 ppm |
| IR | N-H Stretch (secondary amine) | ~3300-3500 cm⁻¹ (weak-medium) |
| IR | C=N Stretch (thiazole) | ~1600-1650 cm⁻¹ |
Impact of Molecular Modifications on Conformation and Stability
The planarity between the phenyl and thiazole rings is a significant factor. While a fully planar conformation would maximize π-orbital overlap, steric hindrance between the ortho-protons of the phenyl ring and the thiazole ring may force a twisted conformation. The degree of this twist affects the electronic communication between the two rings. nih.gov
The conformation of the ethanamine side chain is also flexible. DFT studies on related thiazole-containing amino acids suggest that specific conformations can be stabilized by intramolecular hydrogen bonds, for instance, between the amine proton (N-H) and the thiazole nitrogen (N_Tzl). nih.gov Such an interaction in this compound would create a pseudo-cyclic structure, restricting conformational freedom and enhancing stability. researchgate.net
Modifications to the structure can have a profound impact. For example, introducing bulky substituents on the phenyl ring (e.g., at the ortho-positions) would increase steric hindrance and force a larger dihedral angle between the rings, reducing conjugation and stability. Modifications to the ethanamine chain, such as replacing the ethyl group with a bulkier group, would also influence its preferred orientation and could disrupt potential intramolecular hydrogen bonding.
Electronic Property Modulation through Structural Variation
The electronic properties of this compound, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be finely tuned through structural variations. These properties are crucial in determining the molecule's potential applications in materials science and medicinal chemistry.
Structural variations, particularly the introduction of EDGs and EWGs on the phenyl ring, directly modulate the HOMO-LUMO energy gap.
Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -NH₂ on the phenyl ring will raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. This makes the molecule easier to oxidize and typically results in a red-shift (bathochromic shift) in its UV-Vis absorption spectrum.
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CF₃ will lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced. This also leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. mdpi.com
These modulations are predictable and can be quantified using computational methods like Density Functional Theory (DFT). mdpi.com The ability to tune the electronic properties is fundamental in designing molecules with specific optical or electronic functions. For example, a smaller HOMO-LUMO gap is often desirable for applications in organic semiconductors. mdpi.com
Table 3: Predicted Effects of Substituents on Electronic Properties
| Substituent (para-position of phenyl ring) | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
|---|---|---|---|
| -OCH₃ | Increase | Slight Increase | Decrease |
| -CH₃ | Slight Increase | Negligible | Slight Decrease |
| -H | Baseline | Baseline | Baseline |
| -Cl | Decrease | Decrease | Slight Decrease |
Environmental Fate and Degradation Research
Chemical Stability and Degradation Pathways in Environmental Contexts
No specific studies on the chemical stability and environmental degradation pathways of N-((2-Phenylthiazol-5-yl)methyl)ethanamine have been identified. However, the core structure of this molecule is a 2-phenylthiazole (B155284) moiety. Thiazole (B1198619) and its derivatives are known to be relatively stable heterocyclic compounds. wikipedia.orgnih.gov The stability of the thiazole ring is attributed to its aromatic character. nih.gov
Potential degradation in the environment would likely involve the breakdown of the thiazole ring or modifications to its substituents. For thiazole compounds in general, degradation can occur through various reactions such as oxidation, and nucleophilic or electrophilic substitution, depending on the environmental conditions and the nature of the substituents on the ring. pharmaguideline.com The phenyl group and the ethanamine methyl group attached to the thiazole ring in this compound would influence its reactivity and subsequent degradation pathways. For instance, the ethanamine side chain could be susceptible to microbial degradation.
Without experimental data, a definitive degradation pathway cannot be established. However, based on the general chemistry of thiazoles, potential degradation products could result from the cleavage of the thiazole ring or the transformation of the side chains.
Table 1: Postulated Degradation Pathways for Thiazole Derivatives in the Environment
| Degradation Type | Potential Reaction | Influencing Factors |
| Biotic Degradation | Microbial metabolism of the ethanamine side chain. | Presence of adapted microorganisms, soil/water organic content, temperature. |
| Abiotic Degradation | Oxidation of the thiazole ring or side chains. | Presence of oxidizing agents (e.g., hydroxyl radicals) in the atmosphere or water. |
| Abiotic Degradation | Cleavage of the thiazole ring. | Photochemical activity, strong acidic or basic conditions. |
Note: This table is illustrative and based on general principles of organic and environmental chemistry, as no specific data for this compound is available.
Photochemical Degradation Studies
There are no specific photochemical degradation studies available for this compound. However, research on the thiazole ring system indicates that it can undergo photochemical reactions. nih.govresearchgate.net Thiazoles have been shown to participate in photochemical rearrangements and degradation upon exposure to UV light. researchgate.netresearchgate.net
The photochemical behavior of thiazole derivatives can include isomerization or ring-opening reactions. researchgate.net The presence of a phenyl group, which is a chromophore, in this compound suggests that the compound could absorb solar radiation, potentially leading to direct photolysis. The energy absorbed could lead to the cleavage of bonds within the molecule, initiating degradation. Thiazoles have been noted for their photochemical stability in some contexts, while in others they are used as photoswitches, indicating a clear interaction with light. chim.it
Table 2: Hypothetical Photochemical Degradation Parameters for a Thiazole Derivative
| Parameter | Potential Value/Outcome | Conditions |
| UV Absorption Maximum | 250-320 nm | Dependent on solvent and pH |
| Direct Photolysis Half-life | Hours to Days | Simulated sunlight |
| Primary Photoproducts | Isomers, ring-opened products | Irradiation wavelength, presence of photosensitizers |
Note: The data in this table are hypothetical and for illustrative purposes only, as no experimental photochemical data for this compound has been found.
Hydrolytic Stability Investigations
No studies investigating the hydrolytic stability of this compound were found. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the water and the temperature.
For thiazole derivatives, hydrolysis can occur, particularly under acidic or basic conditions. For example, some thiazoles can be hydrolyzed with diluted hydrochloric acid. researchgate.net The stability of the thiazole ring itself is generally high, but the substituents can influence its susceptibility to hydrolysis. The ethanamine group in this compound could potentially influence its hydrolytic stability. However, without experimental data, the rate and products of hydrolysis for this specific compound remain unknown.
Table 3: Illustrative Hydrolytic Stability Profile
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| 4 (Acidic) | 25 | Not Available | Not Available |
| 7 (Neutral) | 25 | Not Available | Not Available |
| 9 (Alkaline) | 25 | Not Available | Not Available |
Note: This table represents the type of data that would be generated in a hydrolytic stability study. The fields are marked as "Not Available" as no specific research has been published for this compound.
Emerging Research Directions and Future Outlook
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of N-substituted thiazole (B1198619) derivatives, such as N-((2-Phenylthiazol-5-yl)methyl)ethanamine, traditionally relies on multi-step sequences. A common approach involves the Hantzsch thiazole synthesis to construct the core 2-phenylthiazole (B155284) ring, followed by functionalization at the C5 position and subsequent N-alkylation. nih.gov However, current research is geared towards the development of more efficient and atom-economical methods.
One promising direction is the exploration of one-pot, multi-component reactions (MCRs). bepls.comacs.org These reactions offer the advantage of combining multiple synthetic steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. For the target compound, a potential MCR could involve the reaction of a suitable α-haloketone, thioamide, and a pre-formed N-ethylaminomethyl synthon.
Furthermore, the use of novel catalytic systems is being actively investigated to improve the efficiency and selectivity of thiazole synthesis. researchgate.netrsc.org This includes the use of metal-based catalysts for cross-coupling reactions to introduce the phenyl group or to facilitate the amination step. The development of organocatalysts and biocatalysts, such as enzymes, also presents an exciting avenue for the enantioselective synthesis of chiral derivatives of this compound. nih.gov
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Stepwise formation of the thiazole ring, C5-functionalization, and N-alkylation. | Well-established and reliable. | Time-consuming, lower overall yield, more waste generation. |
| Multi-component Reactions (MCRs) | One-pot synthesis from multiple starting materials. acs.org | Increased efficiency, reduced waste, operational simplicity. | Optimization of reaction conditions can be complex. |
| Catalytic Methods | Use of metal, organo-, or biocatalysts to promote key steps. nih.govresearchgate.net | Higher yields, improved selectivity, milder reaction conditions. | Catalyst cost and removal can be a concern. |
Application of Advanced Characterization Techniques
The unambiguous structural elucidation of this compound and its potential analogues is crucial for understanding their properties and reactivity. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, advanced methods can provide deeper insights.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for confirming the connectivity of atoms within the molecule. For this compound, these techniques would be essential to definitively assign the proton and carbon signals of the phenyl, thiazole, and N-ethylaminomethyl moieties.
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of the compound, which is a fundamental piece of data for any new chemical entity. In addition, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule, providing valuable structural information.
For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions and for computational modeling studies. researchgate.net
Predictive Modeling for Rational Chemical Design
Computational chemistry and predictive modeling are becoming increasingly integral to the process of drug discovery and materials science. nih.gov For this compound, these tools can be leveraged to predict its potential biological activities and physical properties, thereby guiding the rational design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the structural features of a series of compounds with their biological activity. laccei.orgimist.maresearchgate.netresearchgate.netijpsr.com By developing QSAR models for a library of analogues of this compound, it would be possible to identify the key molecular descriptors that govern a particular activity. This knowledge can then be used to design new compounds with enhanced potency and selectivity.
Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or a receptor. dntb.gov.uanih.gov This can provide insights into the mechanism of action and help to prioritize compounds for experimental testing.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov This can aid in the interpretation of experimental data and provide a deeper understanding of the compound's chemical behavior.
| Modeling Technique | Application for this compound | Expected Outcome |
| QSAR | Predicting biological activity based on molecular descriptors. laccei.orgimist.ma | Identification of key structural features for desired activity. |
| Molecular Docking | Simulating the interaction with biological targets. dntb.gov.ua | Prediction of binding modes and affinities. |
| DFT | Calculating electronic structure and properties. nih.gov | Understanding of reactivity and spectroscopic data. |
Sustainable Chemistry Principles in Compound Synthesis and Application
The principles of green chemistry are increasingly influencing the way chemical synthesis is performed, with a focus on minimizing environmental impact. bohrium.comnumberanalytics.com The future development of this compound and its derivatives will undoubtedly be shaped by these principles.
The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, in the synthesis of thiazoles is a key area of research. bepls.comnih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption. rasayanjournal.co.inrsc.orgnih.gov
The development of recyclable catalysts is another important aspect of sustainable chemistry. acs.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. rsc.org The use of renewable starting materials, where possible, can also contribute to a more sustainable synthetic process. bohrium.com
Furthermore, the design of compounds that are biodegradable or have a reduced environmental footprint is a long-term goal. This involves considering the entire life cycle of the chemical, from its synthesis to its ultimate fate in the environment.
Interdisciplinary Research Bridging Chemical Synthesis with Materials Science and Catalysis
The unique structural features of this compound, combining a rigid aromatic thiazole ring with a flexible N-ethylaminomethyl side chain, make it an interesting candidate for applications beyond the traditional realm of medicinal chemistry.
In materials science , thiazole-containing polymers have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netacs.orgacs.org The this compound moiety could be incorporated into polymer backbones or used as a functional side chain to tune the electronic and physical properties of the resulting materials.
In the field of catalysis , thiazole derivatives can act as ligands for transition metals, forming complexes with interesting catalytic activities. cdnsciencepub.comresearchgate.netacs.org The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the side chain in this compound, can coordinate to metal centers, creating a unique electronic and steric environment. These complexes could be explored as catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis.
The future of research on this compound lies in a multidisciplinary approach, where synthetic chemists, materials scientists, and catalysis experts collaborate to unlock the full potential of this intriguing molecule.
Q & A
What are the common synthetic routes for N-((2-Phenylthiazol-5-yl)methyl)ethanamine, and how can reaction efficiency be optimized?
Basic
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with amino-thiazole derivatives under reflux in the presence of triethylamine, followed by purification via recrystallization . Key steps include monitoring reaction progress by TLC (e.g., hexane:ethyl acetate 9:1) and isolating products under reduced pressure. Optimization involves adjusting solvent polarity (toluene:water mixtures improve yield ) and stoichiometric ratios (e.g., NaN₃ excess for azide intermediates ).
Advanced
Advanced routes may employ microwave-assisted synthesis or catalytic systems to enhance regioselectivity. For instance, palladium-catalyzed cross-coupling could introduce the phenylthiazole moiety. Contradictions in yield between methods (e.g., 91% in vs. lower yields in other protocols) may arise from steric hindrance or byproduct formation. Mitigation strategies include using Dean-Stark traps for azeotropic water removal or high-throughput screening of base catalysts (e.g., K₂CO₃ vs. Et₃N) .
How can researchers resolve contradictions in spectral data during structural characterization?
Basic
Use a combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry. For example, reports ¹H NMR peaks at δ 1.50–1.56 ppm (m, 4H) for aliphatic protons and δ 7.23–7.35 ppm (m, 5H) for aromatic protons, consistent with the phenylthiazole core. Discrepancies in integration ratios may indicate impurities, necessitating repeated recrystallization or column chromatography.
Advanced
Contradictions in NOE (Nuclear Overhauser Effect) data or unexpected coupling constants (e.g., J = 6.9 Hz in aliphatic chains ) may suggest conformational isomerism. X-ray crystallography can resolve ambiguities by confirming bond angles and dihedral steric effects. For chiral centers, polarimetry or chiral HPLC should be employed, as seen in ’s use of tartaric acid for enantiomeric resolution .
What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Advanced
Derivatives can be screened via in vitro receptor-binding assays (e.g., dopamine D₂ receptor antagonism in ). Contradictory activity data (e.g., agonist vs. antagonist effects) may arise from assay conditions (cell line variability, ligand concentration). Dose-response curves and molecular docking (as in ’s triazole-thiadiazole hybrids ) help validate mechanisms. For in vivo studies, pharmacokinetic parameters (e.g., logP = 1.31 ) should align with bioavailability predictions.
How should researchers address challenges in purifying this compound analogs?
Basic
Crude products are often purified via recrystallization (ethanol or pet-ether ) or silica gel chromatography. Amber glass bottles prevent photodegradation during storage .
Advanced
Hydrophobic analogs may require reverse-phase HPLC (C18 columns) with acetonitrile/water gradients. For hygroscopic compounds, lyophilization or azeotropic drying with molecular sieves is critical. highlights the importance of Na₂SO₄ for drying organic extracts, but MgSO₄ may offer faster kinetics for polar solvents .
What safety protocols are essential when handling this compound?
Basic
Use PPE (gloves, goggles) and work in a fume hood. Immediate removal of contaminated clothing and rinsing with water is advised for skin contact .
Advanced
Monitor airborne concentrations via MSDS-recommended exposure limits (e.g., LD₅₀ = 980 mg/kg in rabbits ). For azide-containing intermediates (e.g., 2-azidoacetamides ), avoid metal contact to prevent explosive side reactions.
How can computational methods aid in the design of this compound-based therapeutics?
Advanced
Molecular dynamics simulations predict binding affinities to target proteins (e.g., dopamine receptors ). QSAR models optimize substituent effects on logP and solubility. ’s use of molecular modeling to prioritize triazole-thiadiazole hybrids for synthesis exemplifies this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
